

Application Note: High-Temperature GC-MS Analysis of Tetrapentacontane (C₅₄H₁₁₀)

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Compound of Interest

Compound Name: Tetrapentacontane

Cat. No.: B1595433

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Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of **tetrapentacontane** (C₅₄H₁₁₀), a long-chain n-alkane, using high-temperature gas chromatography-mass spectrometry (GC-MS). Due to its high molecular weight (759.45 g/mol) and boiling point, specialized GC conditions are required for successful elution and analysis.^[1] This document provides detailed methodologies for sample preparation, instrument parameters, and data interpretation, tailored for professionals in research and development.

Introduction

Tetrapentacontane (C₅₄H₁₁₀) is a saturated hydrocarbon belonging to the long-chain alkane family. These compounds are found in various natural and industrial products, including plant waxes, crude oil fractions, and synthetic polymers. Accurate identification and quantification of such high-molecular-weight hydrocarbons are crucial in geochemistry, environmental monitoring, and in the quality control of waxes and oils. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive molecular identification.^[2] However, the low volatility of C₅₄H₁₁₀ presents a significant analytical challenge, necessitating the use of high-temperature GC columns and optimized instrument parameters to prevent peak broadening and ensure elution.^{[3][4][5]}

Experimental Protocols

Sample Preparation

The goal of sample preparation is to dissolve the analyte in a volatile organic solvent suitable for injection into the GC-MS.^{[6][7]} The concentration should be adjusted to fall within the linear range of the instrument, typically 1-10 µg/mL.^{[2][7][8]}

Method for Solid Samples (e.g., Waxes, Plant Extracts):

- Accurately weigh approximately 10-20 mg of the homogenized sample into a clean glass vial.
- Add 10 mL of a high-purity non-polar solvent such as hexane, heptane, or dichloromethane.^{[2][6]}
- Vortex the mixture for 1 minute, followed by sonication for 30 minutes to ensure complete dissolution of the analyte.^[2]
- If particulates are present, centrifuge the sample and transfer the clear supernatant to a new vial.^{[2][7]}
- Perform a serial dilution with the same solvent to achieve a final concentration of approximately 10 µg/mL.
- Transfer the final solution into a 2 mL glass autosampler vial for analysis.^[7]

Instrumentation and GC-MS Conditions

The analysis of high-boiling-point compounds like C₅₄H₁₁₀ requires a GC system equipped with a high-temperature column and an appropriate injector.^{[3][9][10]} Non-polar stationary phases are standard for separating alkanes based on their boiling points.^[3]

Table 1: GC-MS Instrument Parameters

Parameter	Recommended Setting	Rationale
Gas Chromatograph		
GC System	Agilent 8890 GC or equivalent	Provides precise temperature and flow control.
Column	Agilent J&W DB-5ht, 30 m x 0.25 mm ID, 0.25 µm film	High thermal stability (up to 400 °C) and low bleed, suitable for high molecular weight hydrocarbons.[3][9]
Injector Type	Split/Splitless or Multimode Inlet (MMI)	Splitless mode is preferred for trace analysis.[11]
Injector Temperature	350 - 400 °C	Ensures complete and rapid vaporization of the high-boiling point analyte.[8]
Carrier Gas	Helium or Hydrogen	Provides good chromatographic efficiency.
Flow Rate	1.0 mL/min (Constant Flow) [12]	Optimal for column dimensions and analyte separation.
Oven Program	Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 380 °C (hold 15 min)	A steep ramp is necessary to elute the high-boiling analyte in a reasonable time while the final hold ensures it clears the column.
Injection Volume	1 µL	Standard volume for splitless injection.[12]
Mass Spectrometer		
MS System	Agilent 7250 GC/Q-TOF or 5977 MSD or equivalent	Provides mass accuracy and sensitivity.
Ionization Mode	Electron Ionization (EI)	Standard ionization technique for GC-MS.

Electron Energy	70 eV[12]	Standard energy for creating reproducible fragmentation patterns.
MS Source Temp.	250 - 300 °C	Prevents condensation of the analyte in the source.
MS Quad Temp.	150 °C[8][12]	Standard setting for good mass filtering.
Transfer Line Temp.	350 °C	Must be high to prevent analyte condensation before reaching the MS source.[12]
Scan Range	m/z 50-800	Covers the molecular weight of C54H110 (759.45) and its characteristic fragments.

Data Presentation and Interpretation

Expected Chromatographic Results

Under the specified conditions, C54H110 will elute as a sharp peak at a high retention time due to its high boiling point. The exact retention time should be confirmed by analyzing a certified reference standard.

Expected Mass Spectrum

The electron ionization mass spectrum of long-chain n-alkanes is characterized by extensive fragmentation.[13] Key features to expect for C54H110 include:

- **Molecular Ion (M⁺):** The molecular ion peak at m/z 759.4 is expected to be very weak or entirely absent due to the instability of the parent ion.[2]
- **Fragmentation Pattern:** A characteristic pattern of ion clusters separated by 14 Da (representing successive losses of -CH₂- groups) will be observed.[13][14]
- **Characteristic Ions:** Prominent peaks in the lower mass range, such as m/z 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), and 85 (C₆H₁₃⁺), are characteristic of alkane fragmentation and are often among

the most abundant ions.[8]

Table 2: Expected Quantitative Data for C₅₄H₁₁₀

Parameter	Expected Value/Observation
Molecular Formula	C ₅₄ H ₁₁₀
Molecular Weight	759.45 g/mol [15]
Retention Time (Approx.)	> 30 min (Highly dependent on specific conditions)
Molecular Ion (M ⁺)	m/z 759.4 (Very low abundance or absent)
Key Fragment Ions (m/z)	57, 71, 85, 99... etc. (series of C _n H _{2n+1} ions)
Isotopic Peaks	M+1 peak (from ¹³ C) will be visible if M ⁺ is detected.

Visualizations

Experimental Workflow

The overall process from sample receipt to final data analysis is outlined in the following workflow diagram.

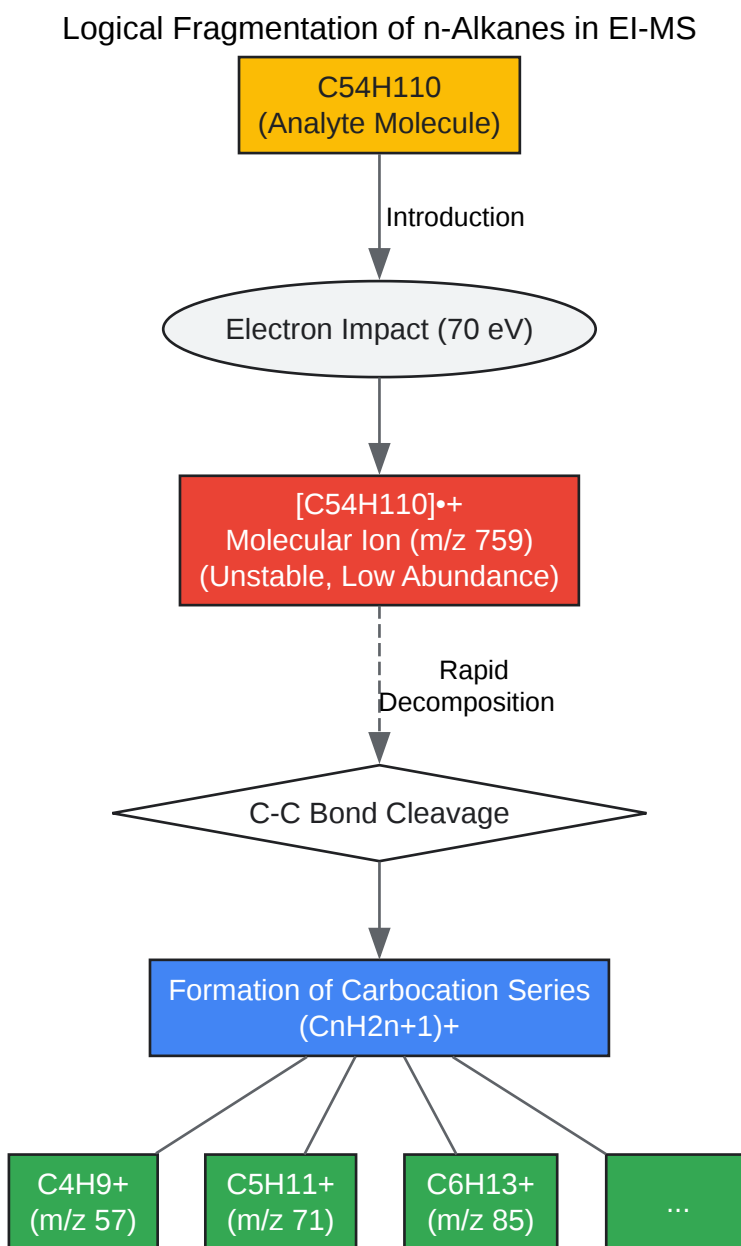


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Caption: Workflow for the GC-MS analysis of C₅₄H₁₁₀.

Alkane Fragmentation Logic

Long-chain alkanes do not participate in biological signaling pathways. Instead, a critical logical pathway is their fragmentation pattern upon electron ionization in the mass spectrometer. This pattern is predictable and key to their identification.



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Caption: Logical pathway of n-alkane fragmentation in EI-MS.

Conclusion

The analysis of the high molecular weight n-alkane C₅₄H₁₁₀ is achievable with high-temperature GC-MS. The keys to a successful analysis are meticulous sample preparation, the use of a thermally stable capillary column, and optimization of the temperature profiles for the injector, oven, and transfer line to ensure the analyte reaches the detector without degradation or condensation. The provided protocol offers a robust starting point for researchers and scientists engaged in the analysis of long-chain hydrocarbons, enabling reliable identification and quantification.

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